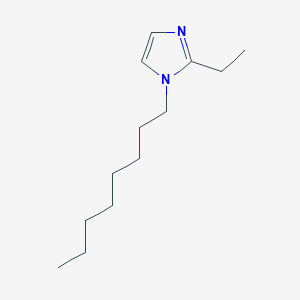

1-n-Octyl-2-ethylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2 |

|---|---|

Molecular Weight |

208.34 g/mol |

IUPAC Name |

2-ethyl-1-octylimidazole |

InChI |

InChI=1S/C13H24N2/c1-3-5-6-7-8-9-11-15-12-10-14-13(15)4-2/h10,12H,3-9,11H2,1-2H3 |

InChI Key |

KKPMURIIBZSVGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=CN=C1CC |

Origin of Product |

United States |

Synthetic Methodologies for 1 N Octyl 2 Ethylimidazole and Analogues

Alkylation Strategies for Imidazole (B134444) Ring Functionalization

Alkylation is a fundamental process for the functionalization of the imidazole ring, allowing for the introduction of various substituents at both nitrogen and carbon atoms.

The most direct route to 1-n-Octyl-2-ethylimidazole is the N-alkylation of 2-ethylimidazole (B144533). This reaction involves the substitution of the hydrogen atom on one of the ring's nitrogen atoms with an octyl group. This is typically achieved by reacting 2-ethylimidazole with an octyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane.

The reaction is generally performed in the presence of a base to deprotonate the imidazole ring, thereby increasing its nucleophilicity. Common bases include sodium hydroxide (B78521), potassium hydroxide, or sodium hydride. google.comgoogle.com The choice of solvent can influence the reaction rate and yield, with options ranging from non-reactive aromatic solvents like toluene (B28343) to polar aprotic solvents like dimethylformamide (DMF). google.comgoogle.com

Several methods for the N-alkylation of imidazoles have been described in the literature. One process involves heating a mixture of the imidazole, a base, and a non-reactive aromatic solvent, followed by the gradual addition of the alkyl halide. google.com For example, 2-methylimidazole (B133640) has been alkylated with 1-bromododecane (B92323) (a longer-chain analogue of 1-bromooctane) in toluene with potassium hydroxide as the base, maintaining the temperature at 90°C. google.com Another approach involves reacting the imidazole and alkyl halide in the absence of a solvent, using a base like sodium hydroxide at elevated temperatures (140°-150°C). google.com The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by electronic and steric factors. otago.ac.nz For 2-ethylimidazole, alkylation occurs at the N-1 position due to the symmetry of the starting material once deprotonated.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Imidazole | n-Hexylbromide | None | None | Reflux | 68 | google.com |

| 2-Methylimidazole | 1-Bromododecane | KOH | Toluene | 90 | N/A | google.com |

| 2-Ethylimidazole | Dodecyl chloride | NaOH | None | 140-150 | N/A | google.com |

| Imidazole | 1-Bromobutane | Alkaline Carbons | Dry Media | 60 | ~75 | researchgate.net |

The ethyl group at the C-2 position is typically incorporated during the synthesis of the imidazole ring rather than being added to an existing imidazole core. Direct C-H functionalization at the C-2 position is possible but often requires specific catalysts and conditions. acs.orgresearchgate.net

A common method for forming the 1,2-disubstituted imidazole ring involves the condensation of a 1,2-diaminoalkane with an appropriate carboxylic acid or its derivative. For 2-ethylimidazole, this could involve reacting ethylenediamine (B42938) with propanoic acid or one of its derivatives under dehydrating conditions. More advanced, multi-component reactions can also be employed to construct the imidazole ring with the desired substituents in a single step. rsc.orgorganic-chemistry.org

Targeted Synthesis of this compound Precursors and Related Derivatives

The synthesis of this compound is part of a broader class of reactions for preparing 1-alkyl-2-ethylimidazoles.

The general strategy for synthesizing 1-alkyl-2-ethylimidazoles follows the N-alkylation pathway described previously. researchgate.net The reaction of 2-ethylimidazole with various alkyl halides (e.g., propyl, butyl, pentyl, hexyl halides) under basic conditions yields the corresponding 1-alkyl-2-ethylimidazole derivatives. researchgate.net

A patented process describes the preparation of 1-alkylimidazoles in high purity and yield by heating the parent imidazole, a base (like potassium hydroxide), and a non-reactive aromatic solvent (like toluene) to between 75°C and 115°C. google.comgoogle.com The alkyl halide is then added slowly to the heated mixture. This method is applicable for producing a range of 1-alkylimidazoles, including those with longer chains like dodecyl, by starting with the appropriate imidazole and alkyl halide. google.com For instance, 1-dodecyl-2-ethylimidazole has been synthesized by reacting 2-ethylimidazole with dodecyl chloride in the presence of sodium hydroxide at 140-150°C without a solvent. google.com

Once this compound is formed, the second nitrogen atom (at the N-3 position) can undergo a subsequent alkylation reaction. This process, known as quaternization, results in the formation of a positively charged imidazolium (B1220033) salt. prepchem.com These salts are a prominent class of ionic liquids.

The quaternization of this compound can be achieved by reacting it with another mole of an alkylating agent. For example, reacting this compound with n-octyl bromide leads to the formation of 1,3-di-n-octyl-2-ethylimidazolium bromide. prepchem.com This reaction is typically carried out by heating the reactants in a suitable solvent, such as isopropanol (B130326), under reflux for several hours. prepchem.com The steric hindrance from the existing substituents and the nucleophilicity of the N-3 nitrogen can influence the reaction conditions required for quaternization. nih.gov

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

| This compound | n-Octyl bromide | i-Propanol | Reflux, 5 hours | 1,3-di-n-octyl-2-ethylimidazolium bromide | prepchem.com |

Modern Approaches in Imidazole Derivative Synthesis

Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for preparing imidazole derivatives. rsc.org These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods.

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted imidazoles in a single step from three or more starting materials. organic-chemistry.orgresearchgate.net For example, the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. mdpi.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of imidazoles. For instance, the solventless, microwave-assisted synthesis of 4,5-disubstituted imidazoles has been reported from 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

The use of novel catalysts, including nanoparticles and ionic liquids, has also been explored. mdpi.com These catalysts can enhance the efficiency and selectivity of imidazole synthesis. For example, nano-magnesium aluminate spinel (MgAl₂O₄) has been used as a Lewis acid catalyst in the ultrasound-promoted, one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. mdpi.com Furthermore, sonochemistry, which utilizes ultrasonic irradiation, has been shown to enhance reaction rates and yields in the preparation of imidazole derivatives, representing a green chemistry approach. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-n-Octyl-2-ethylimidazole. scribd.comorganicchemistrydata.orglibretexts.org Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts identify the different types of protons present. For the imidazole (B134444) ring of a related compound, 1-(n-octyl)-2-methyl-3-(4-nitrobenzyl)imidazolium bromide, proton signals appear at specific chemical shifts (δ, ppm) in d6-DMSO, including 7.60 (s, 1H, imidazole), 7.14 (s, 1H, imidazole), and 6.86 (s, 1H, imidazole). rsc.org The octyl chain protons also produce characteristic signals, such as a triplet for the terminal methyl group and a series of multiplets for the methylene (B1212753) groups. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. For a similar imidazolium (B1220033) compound, the carbon atoms of the imidazole ring show distinct resonances. rsc.org The carbons of the n-octyl group also have characteristic chemical shifts, which can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.60 | s, Imidazole CH |

| ¹H | 7.14 | s, Imidazole CH |

| ¹H | 3.92 | t, N-CH₂ (Octyl-1) |

| ¹H | 1.66 | quintet, Octyl-2 CH₂ |

| ¹H | 0.83 | t, Octyl-8 CH₃ |

| ¹³C | 136.0 | Imidazole C-2 |

| ¹³C | 122.8 | Imidazole C-H |

| ¹³C | 122.5 | Imidazole C-H |

| ¹³C | 49.0 | Octyl-1 CH₂ |

| ¹³C | 14.0 | Octyl-8 CH₃ |

Note: Data is based on a similar compound, 1-(n-octyl)-2-methyl-3-(4-nitrobenzyl)imidazolium bromide, and serves as a representative example. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its identity. aip.org Techniques like Electrospray Ionization (ESI) are commonly used.

The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound. For instance, the related compound 1-octyl-3-methylimidazolium has a computed molecular weight of 195.32 g/mol . nih.gov Fragmentation of the parent ion provides structural information. Common fragmentation pathways for imidazolium compounds involve cleavage of the alkyl chain. unl.pt For example, the loss of the octyl group or parts of it can lead to characteristic fragment ions. unl.pt Analysis of these fragments helps to piece together the structure of the original molecule. sciendo.com

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 194.33 | [M]⁺ (Molecular Ion) |

| 195.34 | [M+H]⁺ (Protonated Molecular Ion) |

| 83 | [Hmim]⁺ (Protonated methylimidazole) unl.pt |

Note: The m/z values are predicted based on the chemical formula C₁₁H₂₀N₂ and fragmentation patterns of similar compounds.

X-ray Diffraction Analysis for Crystalline Structures

X-ray Diffraction (XRD) analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid of this compound or its derivatives. rsc.orgiucr.org This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0815(7) |

| b (Å) | 10.0732(9) |

| c (Å) | 10.7291(10) |

| β (°) | 100.383(7) |

| Volume (ų) | 859.11(13) |

Note: Data is for the related compound 2-ethylimidazole-1-sulfonyl azide (B81097) and serves as an example of typical crystallographic parameters. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nsf.govlibretexts.orgbiomedscidirect.com The FTIR spectrum displays a series of absorption bands, with each band corresponding to a specific molecular vibration.

Key characteristic absorption bands for this compound would include:

C-H stretching vibrations from the alkyl chain, typically observed in the 2850-3000 cm⁻¹ region. mdpi.com

C=N and C=C stretching vibrations within the imidazole ring, which appear in the 1500-1650 cm⁻¹ range. researchgate.net

C-N stretching vibrations , also associated with the imidazole ring and its connection to the octyl group, are found in the 1000-1350 cm⁻¹ region. researchgate.net

C-H bending vibrations for the alkyl chain and the imidazole ring are present in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 4: Characteristic FTIR Absorption Bands for Imidazole and Alkyl Groups

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| 3120 - 3150 | C-H stretch (imidazole ring) |

| 2850 - 2960 | C-H stretch (alkyl chain) mdpi.com |

| 1500 - 1650 | C=N and C=C stretch (imidazole ring) researchgate.net |

| 1465 | C-H bend (CH₂) |

| 1165 | C-N stretch mdpi.com |

Note: These are general ranges and the exact positions can vary.

Microscopic and Surface Analysis Techniques (e.g., AFM, SEM) for Material Characterization

When this compound is incorporated into materials, such as polymer membranes, its surface morphology and distribution are critical to the material's performance. nih.govresearchgate.net Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for this type of characterization.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. scirp.org In studies of polymer inclusion membranes (PIMs) containing 1-octyl-2-methylimidazole, SEM images have revealed dense and homogeneous structures. nih.govresearchgate.net This indicates a uniform distribution of the imidazole derivative within the polymer matrix. nih.gov

Atomic Force Microscopy (AFM) offers three-dimensional surface profiling at the nanoscale and can also provide information on surface roughness and porosity. mccrone.comuni-siegen.de For PIMs doped with 1-octyl-2-methylimidazole, AFM has been used to visualize the surface topography and confirm the homogeneous distribution of the carrier molecule. nih.govresearchgate.net AFM can also be used in different modes, such as phase imaging, to differentiate between components in a blend based on their mechanical properties. mccrone.com

Table 5: Surface Analysis Findings for Polymer Membranes with Alkylimidazoles

| Analytical Technique | Observation | Reference |

|---|---|---|

| SEM | Dense and homogeneous membrane structure | nih.govresearchgate.net |

| AFM | Homogeneous distribution of the carrier on the surface | nih.gov |

| AFM | Characterization of surface roughness and porosity | nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic properties of molecules. For imidazole (B134444) derivatives, DFT calculations can elucidate structure, reactivity, and spectroscopic properties. eurjchem.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO energy level is associated with the ability to donate electrons, while the LUMO energy level indicates the ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap points to higher chemical reactivity. irjweb.com

Computational studies on closely related compounds, such as 1-octyl-2-methyl imidazolium (B1220033) bromide ([OMIM][Br]), provide valuable insights. DFT calculations using the B3LYP correlation function have been performed to determine the HOMO and LUMO energies. For [OMIM][Br], the calculated HOMO-LUMO energy gap is 8.037 kcal mol⁻¹. rsc.org In another study focusing on the interaction of 2-methylimidazole (B133640) with 1-octanol, DFT was used to investigate reactivity, finding that the 2-methylimidazole-1-octanol system displayed the greatest reactivity, corresponding to the lowest band energy gap. researchgate.net

For a series of alkylimidazolium ionic liquids, it has been observed that the LUMO distribution is primarily located on the imidazole ring of the cation, which acts as the main reactive site. mdpi.comresearchgate.net The HOMO distribution, in contrast, is often localized on the associated anion. mdpi.com Increasing the length of the alkyl chain, such as the n-octyl group, can influence the distribution of these frontier orbitals, thereby affecting the molecule's ability to accept or donate electrons. mdpi.com

| Compound | Method | HOMO-LUMO Gap (ΔE) | Reference |

|---|---|---|---|

| 1-octyl-2-methyl imidazolium bromide | DFT/B3LYP | 8.037 kcal mol⁻¹ | rsc.org |

Computational methods, particularly DFT, are instrumental in mapping out potential reaction pathways and calculating the associated energy barriers (transition states). This information is vital for understanding reaction mechanisms and predicting reaction outcomes. For instance, theoretical studies can be employed to investigate processes like proton transfer, alkylation, or catalytic cycles involving imidazole derivatives. dtic.mil

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the physical movement and interactions of atoms and molecules over time. rsc.orgresearchgate.net This technique is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which govern the bulk properties of materials. rsc.org

For systems containing 1-n-Octyl-2-ethylimidazole, MD simulations can model its behavior in solution or its interaction with surfaces. Simulations of related alkylimidazolium ionic liquids have shown that the imidazole rings tend to adsorb onto metal surfaces in a parallel orientation. mdpi.com The strength of this adsorption is influenced by the length of the alkyl chain, with longer chains leading to stronger adsorption energies. mdpi.com MD simulations have also been used to investigate the conformation of copolymers and their interaction with surfaces like carbon nanotubes, showing how intermolecular forces are influenced by molecular structure. researchgate.net By combining MD with machine learning, researchers can gain enhanced molecular understanding of how factors like stereochemistry affect the self-assembly and interactions of lipid-based formulations. nih.gov Such simulations could reveal how this compound molecules aggregate, solvate, and interact with other components in a mixture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. crpsonline.comrjptonline.org For imidazole derivatives, QSAR models have been successfully developed to predict various activities.

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a predictive model. For example, 2D-QSAR studies on imidazole derivatives as heme oxygenase inhibitors found that physicochemical and alignment-independent descriptors were crucial for predicting activity. crpsonline.com In 3D-QSAR models, steric and electrostatic fields are often key predictors, highlighting regions of the molecule where modifications could enhance activity. crpsonline.comrjptonline.org

QSAR models have been applied to diverse sets of imidazole derivatives for various therapeutic targets:

Antifungal Activity: QSAR studies on imidazole derivatives as 14α-demethylase inhibitors indicated the importance of atomic van der Waals volumes and Sanderson electronegativities for inhibitory activity. tubitak.gov.tr

Anti-cancer Activity: A robust QSAR model was built for imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives with anti-melanoma activity, allowing for the design of new analogues with favorable predicted IC50 values. scielo.br

Antiviral Activity: Models developed for imidazole derivatives against Human Cytomegalovirus (HCMV) were used to screen a virtual library, leading to the identification and synthesis of promising new compounds. nih.gov

| Target/Activity | Key Findings/Descriptors | Reference |

|---|---|---|

| Heme Oxygenase Inhibition | Physicochemical, electrostatic, and steric descriptors are important. | crpsonline.com |

| Antifungal (CYP51 Inhibition) | Atomic van der Waals volumes and Sanderson electronegativities are significant descriptors. | tubitak.gov.tr |

| Anti-melanoma Activity | Artificial intelligence techniques built a robust model for predicting IC50 values. | scielo.br |

| Anti-HCMV Activity | Predictive models were used to screen a virtual library and identify potent compounds. | nih.gov |

Ligand Parametrization and Data Science Approaches in Catalysis

In the field of catalysis, particularly involving metal complexes, accurate computational models are essential for understanding and predicting catalytic performance. Imidazole and its derivatives, including this compound, can act as N-heterocyclic carbene (NHC) precursors or ligands in catalytic systems. acs.org

Ligand Parametrization is the process of developing accurate force field parameters for a specific molecule (the ligand) to be used in molecular dynamics simulations, especially when it is part of a larger complex, like a metalloprotein or a metal-based catalyst. nih.gov For metal-imidazole complexes, this involves carefully tuning parameters to reproduce experimental data, such as binding free energies. acs.orgsns.it This process is critical because default force fields often fail to accurately describe the nuanced interactions between a metal ion and its ligands. acs.org Researchers have developed specific parameters for imidazole binding to various metal ions, which are crucial for accurately simulating the behavior of these complexes. sns.it

Data Science and Machine Learning approaches are increasingly being used to accelerate catalyst discovery and mechanistic elucidation. chemrxiv.orgnih.govacs.org These methods can identify complex, non-linear relationships between catalyst components and performance from large datasets. acs.org For catalysis involving imidazole-type ligands, data-intensive approaches can help to:

Predict Catalyst Performance: Machine learning models can be trained on experimental data to predict the efficiency of new, untested catalyst combinations. chemrxiv.org

Elucidate Mechanisms: By analyzing large datasets of reaction outcomes with various catalyst and substrate structures, it's possible to identify the key non-covalent interactions that govern selectivity and reactivity. nih.gov

Guide Catalyst Design: Predictive models allow for the rational design of new catalysts with optimized properties, moving beyond simple trial-and-error. scielo.br

For example, data science has been applied to chiral anion catalysis to understand how weak, non-covalent interactions between the catalyst and substrate determine the reaction's enantioselectivity. nih.gov Such approaches could be invaluable in optimizing catalytic systems that employ this compound as a ligand.

Applications in Separation Science and Advanced Material Engineering

Polymer Inclusion Membranes (PIMs) Utilizing Alkylimidazole Derivatives as Ion Carriers

Polymer Inclusion Membranes (PIMs) have emerged as a highly effective and stable technology for the selective separation of metal ions from aqueous solutions. nih.gov These membranes typically consist of a base polymer (like cellulose (B213188) triacetate), a plasticizer, and a carrier molecule immobilized within the polymer matrix. nih.gov Alkylimidazole derivatives, including 1-n-octyl-2-ethylimidazole, have been identified as particularly effective carriers due to their capacity to form complexes with various metal ions. nih.gov

The transport of metal ions across a PIM doped with an alkylimidazole carrier is a multi-step process driven by a pH gradient between the feed and receiving phases. The mechanism can be described as follows:

Complexation: At the interface between the acidic feed solution and the membrane, the metal ion (M²⁺) coordinates with the carrier molecules (alkylimidazole) present on the membrane surface to form a hydrophobic metal-carrier complex. researchgate.netmdpi.com

De-complexation (Stripping): Upon reaching the other side of the membrane, the complex comes into contact with the receiving phase, which is typically a more acidic solution. The higher proton concentration in the receiving phase facilitates the breakdown of the metal-carrier complex, releasing the metal ion into the receiving solution. researchgate.net

Carrier Regeneration: The free carrier molecule then diffuses back across the membrane to the feed side, where it can pick up another metal ion, thus continuing the transport cycle.

This facilitated transport is a continuous extraction and stripping process occurring within a single, stable membrane unit. researchgate.net The rate-limiting step is often the diffusion of the metal-carrier complex across the membrane barrier. mdpi.com

Alkylimidazole-based PIMs exhibit notable selectivity in separating different divalent metal ions. The selectivity is governed by the stability of the complexes formed between the imidazole (B134444) carrier and the metal ions. nih.govresearchgate.net Research has consistently shown a preferential transport for certain metals over others.

For PIMs using 2-alkylimidazoles as carriers, the general selectivity and rate of transport for the studied metal ions decrease in the order: Cu(II) > Zn(II) > Co(II) > Ni(II). nih.gov This selectivity allows for the effective separation of copper from mixtures containing other non-ferrous metals. nih.gov Similarly, in studies involving 1-octylimidazole (B1210587) and its methylated analogues for separating Zn(II), Cd(II), and Ni(II), the transport fluxes followed the order: Zn(II) > Cd(II) > Ni(II). nih.gov In this case, Zn(II) and Cd(II) were transported effectively, while Ni(II) transport was minimal. mdpi.comnih.gov

The separation efficiency is quantified by the selectivity coefficient (S), which is the ratio of the initial fluxes of two different metal ions. For instance, a PIM doped with 1-octyl-2,4-dimethylimidazole achieved separation coefficients of S(Zn/Cd) = 2.8 and S(Zn/Ni) = 104.5, demonstrating excellent selectivity for zinc over nickel. mdpi.comnih.gov

| Carrier | Ion Pair | Selectivity Coefficient (S) | Source Solution |

|---|---|---|---|

| 2-propylimidazole | Cu(II)/Ni(II) | 182 | Cu-Zn-Co-Ni |

| 2-butylimidazole (B45925) | Cu(II)/Zn(II) | 2.6 | Cu-Zn-Co-Ni |

| 2-butylimidazole | Cu(II)/Co(II) | 6.9 | Cu-Zn-Co-Ni |

| 1-octyl-2,4-dimethylimidazole | Zn(II)/Cd(II) | 2.8 | Zn-Cd-Ni |

| 1-octyl-2,4-dimethylimidazole | Zn(II)/Ni(II) | 104.5 | Zn-Cd-Ni |

| 1-octyl-2,4-dimethylimidazole | Cd(II)/Ni(II) | 23.5 | Zn-Cd-Ni |

Influence of the N-1 Alkyl Group: The long alkyl chain at the N-1 position, such as the n-octyl group, imparts significant hydrophobicity to the carrier molecule. nih.gov This increased hydrophobicity is crucial for ensuring the carrier remains immobilized within the membrane and does not leach into the aqueous phases. researchgate.net An increase in the length of this alkyl chain generally enhances the stability of the carrier within the PIM and can influence the initial flux of transported ions. nih.gov For example, when separating Zn(II) and Mn(II), the initial flux of Zn(II) ions was found to increase as the alkyl chain length on the 1-alkylimidazole carrier increased from hexyl to decyl. nih.gov

Influence of the C-2 Alkyl Group: A substituent at the C-2 position, such as the ethyl group in this compound, introduces a steric effect. researchgate.netresearchgate.net This steric hindrance near the donor nitrogen atom can significantly affect the stability of the metal-carrier complexes and, consequently, the selectivity of the transport process. researchgate.net Studies on 2-alkylimidazoles have shown that increasing the length of the alkyl chain at this position (from methyl to butyl) leads to an increase in the initial fluxes of Cu(II) ions, but a decrease in the fluxes for Zn(II), Co(II), and Ni(II). nih.gov In the case of the 2-butylimidazole carrier, the transport of Ni(II) was completely inhibited, highlighting the profound impact of steric hindrance on selectivity. nih.gov

| Carrier | Metal Ion | Initial Flux (J₀) (µmol/m²·s) |

|---|---|---|

| 2-methylimidazole (B133640) | Cu(II) | 1.83 |

| Zn(II) | 1.08 | |

| Co(II) | 0.50 | |

| Ni(II) | 0.14 | |

| 2-ethylimidazole (B144533) | Cu(II) | 2.03 |

| Zn(II) | 0.94 | |

| Co(II) | 0.45 | |

| Ni(II) | 0.12 | |

| 2-butylimidazole | Cu(II) | 2.17 |

| Zn(II) | 0.84 | |

| Co(II) | 0.31 | |

| Ni(II) | 0.00 |

Functionalization of Materials with this compound Analogues

The versatility of the imidazole ring allows for its incorporation into more complex material systems. Analogues of this compound are used to functionalize surfaces and to create ionic liquids with tailored properties for specific applications.

Analogues of this compound have been successfully used to modify the surface of graphite (B72142) for electrocatalytic applications. In one study, 1-octyl-3-methylimidazole, a structural isomer of the target compound, was used to create functionalized graphite sheets (ILGS). researchgate.net These sheets served as a support for cuprous oxide (Cu₂O) nanocubes, forming a composite material (Cu₂O/ILGS) that proved to be an efficient catalyst for the electroreduction of carbon dioxide (CO₂) to ethylene (B1197577) (C₂H₄). researchgate.net

The imidazolium (B1220033) groups attached to the graphite surface played a crucial role in this process. They acted as an interface to induce the controlled growth of the Cu₂O nanocubes on the graphite sheets. researchgate.net The presence of the imidazole-based ionic liquid environment on the surface is believed to enhance the kinetics of the CO₂ reduction, facilitating the efficient conversion to valuable chemical products like ethylene. researchgate.net

The imidazole ring is a foundational scaffold for a vast class of ionic liquids (ILs). elsevierpure.comalfa-chemistry.com By quaternizing one of the nitrogen atoms and attaching various alkyl groups, such as n-octyl and ethyl groups, a salt that is liquid at or near room temperature can be formed. These imidazole-based ILs possess a unique set of properties, including low volatility, high thermal stability, and tunable solvency. elsevierpure.comresearchgate.net

The properties of these ILs can be precisely tuned by carefully selecting the alkyl substituents on the imidazole ring and choosing the counter-anion. elsevierpure.com

Alkyl Chain Length: The length of the alkyl chains (like the n-octyl group) significantly influences the physical properties. Longer alkyl chains tend to increase the viscosity and hydrophobicity of the ionic liquid. nih.gov

Substituents on the Ring: Additional alkyl groups on the ring (like the ethyl group at C-2) can further modify properties such as melting point and coordinating ability. nih.gov

This "designability" makes imidazole-based ILs highly attractive for a range of material applications, including:

Green Solvents: Their low vapor pressure makes them environmentally friendlier alternatives to volatile organic solvents in chemical synthesis. alfa-chemistry.com

Catalysis: They can act as both solvents and catalysts, particularly in biphasic catalysis where their ionic nature allows for easy separation of products and recycling of the catalyst. elsevierpure.com

Corrosion Inhibitors: Imidazolium-based ILs have been shown to be effective corrosion inhibitors for metals in acidic media. The molecules can adsorb onto the metal surface, forming a protective, hydrophobic film that prevents corrosive attack. The efficiency of this protection often increases with the size and number of alkyl substituents on the molecule. nih.gov

Role as Modifiers and Ligands in Electrochemical Systems

This compound is a versatile compound in the realm of electrochemistry, where it functions primarily as a surface modifier and a coordinating ligand. Its unique structure, featuring a polar imidazole head and a nonpolar octyl tail, allows it to alter the electrochemical behavior of electrode surfaces and to form stable complexes with various metal ions, thereby influencing their redox properties.

As a modifier , this compound can be adsorbed onto an electrode surface, creating a protective layer that can inhibit corrosion or passivate the electrode. This self-assembled monolayer alters the electrode-electrolyte interface, which can be studied using techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. For instance, in acidic environments, imidazole derivatives are known to significantly reduce the corrosion rate of metals like carbon steel. The imidazole ring can adsorb onto the metal surface through the nitrogen atoms, while the long alkyl chain forms a hydrophobic barrier that repels corrosive species.

The effectiveness of such inhibitor films can be quantified by electrochemical parameters. For example, an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the imidazole derivative indicate the formation of a protective film.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for a Modified Electrode System

| Parameter | Bare Electrode | Electrode Modified with Imidazole Derivative |

| Charge Transfer Resistance (Rct) (Ω·cm²) | 50 | 500 |

| Double-Layer Capacitance (Cdl) (µF/cm²) | 100 | 20 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

As a ligand , this compound can coordinate with transition metal ions to form electrochemically active complexes. The imidazole nitrogen atoms act as electron donors, forming stable coordination bonds with metals such as cobalt, nickel, and copper. The resulting complexes often exhibit interesting redox properties that can be harnessed for various applications, including catalysis and sensing.

The electrochemical behavior of these metal complexes can be investigated using cyclic voltammetry (CV). The CV of a metal complex containing this compound as a ligand would typically show redox peaks corresponding to the metal center's oxidation state changes. The position and shape of these peaks provide valuable information about the coordination environment and the electron transfer kinetics. For example, a quasi-reversible one-electron transfer process is often observed for Co(II)/Co(III) and Cu(I)/Cu(II) couples in such complexes.

Table 2: Cyclic Voltammetry Data for a Transition Metal Complex with an N-Alkylimidazole Ligand

| Metal Complex | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Peak Separation (ΔEp) (mV) |

| [Co(imidazole derivative)2Cl2] | +0.45 | +0.35 | 100 |

| [Ni(imidazole derivative)2Cl2] | +0.80 | +0.72 | 80 |

| [Cu(imidazole derivative)2Cl2] | +0.25 | +0.18 | 70 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

The research in this area is ongoing, with a focus on synthesizing novel metal complexes with tailored electrochemical properties for specific applications in advanced materials and electrochemical systems.

Chemical Derivatization and Functional Group Transformations

Alkylation and Quaternization of 1-n-Octyl-2-ethylimidazole

The most common derivatization of this compound is N-alkylation, also known as quaternization. This reaction targets the sp²-hybridized nitrogen atom (N-3) on the imidazole (B134444) ring, which possesses a lone pair of electrons and is nucleophilic. The reaction with an alkylating agent, typically an alkyl halide, results in the formation of a 1,3-disubstituted-2-ethylimidazolium salt. ulisboa.pt This transformation converts the neutral imidazole into a cationic species, which is a key step in the synthesis of ionic liquids.

The general reaction involves the direct treatment of this compound with an alkylating agent, often with heating and in a suitable solvent or neat. The reactivity of the alkylating agent is a crucial factor, with the reactivity trend typically following I > Br > Cl for alkyl halides.

General Reaction Scheme:

Figure 1: General reaction for the quaternization of this compound.

The resulting products, 1-n-octyl-2-ethyl-3-alkylimidazolium halides, are ionic compounds with properties that can be tuned by the choice of the alkylating agent (R-group) and the halide anion (X⁻). For instance, the synthesis of 3-Octyl-1,2-dimethylimidazolium bromide has been reported with a 98% yield, demonstrating the high efficiency of such quaternization reactions. rsc.org

Below is a table detailing potential quaternization reactions with various alkylating agents.

| Alkylating Agent (R-X) | Product Name | Potential Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-n-Octyl-2-ethyl-3-methylimidazolium Iodide | Neat or in solvent (e.g., acetonitrile), room temp. to 60 °C |

| Ethyl Bromide (C₂H₅Br) | 1-n-Octyl-2-ethyl-3-ethylimidazolium Bromide | Neat or in solvent (e.g., toluene), 70-90 °C |

| Butyl Bromide (C₄H₉Br) | 1-n-Octyl-2-ethyl-3-butylimidazolium Bromide | Neat or in solvent (e.g., ethyl acetate), 70-110 °C nih.gov |

| Benzyl Chloride (C₇H₇Cl) | 1-n-Octyl-2-ethyl-3-benzylimidazolium Chloride | Neat or in solvent (e.g., toluene), 80-100 °C |

Chemical Modifications for Enhanced Performance in Targeted Applications

The quaternized derivatives of this compound, primarily imidazolium-based ionic liquids, can be further modified to enhance their performance for specific tasks. These modifications typically involve altering the length and structure of the N-3 alkyl chain or exchanging the counter-anion. Such changes can significantly influence the physicochemical properties of the resulting ionic liquid, including its viscosity, thermal stability, conductivity, and solubility. nih.govnih.gov

Influence of N-3 Alkyl Chain Length: The length of the second alkyl chain (at the N-3 position) plays a crucial role in determining the physical properties of the resulting imidazolium (B1220033) salt. Generally, increasing the alkyl chain length leads to:

Increased Viscosity: Longer alkyl chains increase van der Waals interactions between the cations, leading to higher viscosity. researchgate.net

Decreased Ionic Conductivity: Higher viscosity and the larger size of the cation impede ion mobility, thus reducing conductivity. acs.org

Modified Thermal Stability: The thermal decomposition temperature can be affected by the alkyl chain length, although the relationship is not always linear. researchgate.net

Enhanced Hydrophobicity: Longer alkyl chains increase the nonpolar character of the cation, making the ionic liquid more hydrophobic.

These structure-property relationships allow for the rational design of ionic liquids. For example, a shorter N-3 alkyl chain might be chosen for applications requiring low viscosity and high conductivity, such as in electrochemical applications. Conversely, a longer chain might be beneficial for extraction processes where higher hydrophobicity is desired. nih.gov

Anion Exchange (Metathesis): The properties of the imidazolium salt are also heavily dependent on the counter-anion. The initial halide anion from the quaternization reaction can be easily exchanged for other anions through a metathesis reaction. nih.gov This process allows for fine-tuning of properties for specific applications, such as improving thermal stability or miscibility with certain solvents.

| Initial Salt | Metathesis Reagent | Modified Product | Resulting Property Change |

|---|---|---|---|

| [C₈C₂im-C₄]⁺Br⁻ | Li[NTf₂] | [C₈C₂im-C₄]⁺[NTf₂]⁻ | Increased hydrophobicity, enhanced thermal stability |

| [C₈C₂im-C₂]⁺Br⁻ | Na[BF₄] | [C₈C₂im-C₂]⁺[BF₄]⁻ | Altered water miscibility, different electrochemical window |

| [C₈C₂im-C₄]⁺Br⁻ | Ag[NO₃] | [C₈C₂im-C₄]⁺[NO₃]⁻ | Modified solubility and coordinating properties |

Note: C₈C₂im refers to the 1-octyl-2-ethylimidazolium core.

Strategies for Introducing Additional Functionality on the Imidazole Core or Alkyl Chain

Beyond quaternization, more complex functional groups can be introduced onto either the imidazole ring or the N-alkyl chains to create "task-specific ionic liquids" (TSILs). rsc.org These TSILs are designed with specific chemical functionalities to perform a particular function, such as catalyzing a reaction, dissolving a specific substrate like cellulose (B213188), or chelating metal ions. rsc.org

Functionalization of the Imidazole Core: The C2, C4, and C5 positions on the imidazole ring are potential sites for functionalization, though the C2 position is often the most acidic and reactive, especially in imidazolium salts. youtube.com However, in this compound, the C2 position is already substituted. Therefore, functionalization efforts would target the C4 and C5 positions.

C-H Activation/Arylation: Transition metal-catalyzed C-H activation provides a direct method for creating C-C bonds at the C4 and C5 positions. For example, nickel-catalyzed C-H arylation has been demonstrated for various imidazoles, allowing the introduction of aryl groups. rsc.orgelsevierpure.comresearchgate.net Similarly, copper-catalyzed methods can be used to controllably arylate imidazolium salts at the C4 and C5 positions. bohrium.comresearchgate.net This strategy allows for the synthesis of complex, poly-substituted imidazolium structures.

Functionalization of the Alkyl Chain: Introducing functional groups onto the n-octyl chain is another powerful strategy for creating TSILs. This is typically achieved by using a functionalized alkylating agent during the initial synthesis of the 1-alkylimidazole.

Synthesis from Functionalized Precursors: Instead of starting with 1-octylamine, a precursor containing a protected or masked functional group can be used. For example, using 8-bromooctan-1-ol (after protecting the hydroxyl group) in the synthesis would yield a 1-(8-hydroxyoctyl)-2-ethylimidazole derivative. The terminal hydroxyl group can then be used for further chemical transformations, such as esterification or conversion to other functional groups. ulisboa.ptresearchgate.netrsc.org This approach has been used to create hydroxyl-functionalized ionic liquids with unique surface properties and interaction potentials. ulisboa.ptrsc.org

Alkylation with Functionalized Agents: A functional group can be introduced during the quaternization step. By using an alkylating agent that already contains a functional group (e.g., 2-bromoethanol), a hydroxyl group can be appended to the N-3 alkyl chain of the resulting imidazolium salt.

These strategies enable the covalent attachment of moieties such as ethers, esters, amides, or acidic/basic groups, imparting specific chemical reactivity or physical properties to the final molecule. researchgate.net

Q & A

Q. What are the established synthesis routes for 1-n-Octyl-2-ethylimidazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves alkylation of imidazole precursors. A common approach is nucleophilic substitution using 1-n-octyl bromide and 2-ethylimidazole under basic conditions (e.g., KOH or NaH in DMF). Optimization requires:

- Temperature control : Reactions at 80–100°C improve yield but may require inert atmospheres to prevent oxidation .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity and purity of this compound be verified?

Methodological Answer:

- Spectroscopic analysis :

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₂₅N₂: 209.2 m/z) .

Q. What are the key stability considerations for this compound under experimental storage?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for imidazoles) .

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .

- Hydrolysis resistance : Test stability in aqueous buffers (pH 4–9) at 25°C for 48 hours; analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

- Docking studies : Simulate interactions with metal catalysts (e.g., Pd or Ru complexes) to predict binding affinities and reaction pathways .

- Solvent effects : Apply COSMO-RS models to assess solvation energies in polar aprotic solvents (e.g., DMF, THF) .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Controlled replication : Standardize substrate ratios (e.g., 1:1.2 imidazole:alkylating agent) and reaction scales (1–5 mmol) to minimize batch variability .

- Multi-technique validation : Cross-reference catalytic turnover numbers (TONs) using GC, NMR, and kinetic profiling .

- Meta-analysis : Aggregate data from PubChem, Reaxys, and ACS Publications to identify outliers and trends .

Q. How does the alkyl chain length (n-octyl vs. shorter chains) affect the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity : Measure logP values via shake-flask method (octanol/water partitioning). Longer chains (C8) increase logP by ~2–3 units compared to C2 analogs .

- Thermal behavior : Compare melting points (DSC) and decomposition profiles (TGA) to correlate chain length with stability .

- Solubility : Use Hansen solubility parameters to map compatibility with ionic liquids or organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.